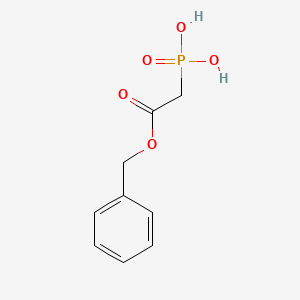
Acetic acid, phosphono-, 1-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, phosphono-, 1-(phenylmethyl) ester is a chemical compound with a unique structure that combines the properties of acetic acid, phosphonic acid, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phosphono-, 1-(phenylmethyl) ester typically involves the esterification of acetic acid with a phosphonic acid derivative and a phenylmethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phosphono-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, phosphono-, 1-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which acetic acid, phosphono-, 1-(phenylmethyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and phosphonic acid derivatives, which can then participate in various biochemical reactions. The phenylmethyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, phenylmethyl ester: Shares the ester group but lacks the phosphonic acid moiety.
Phosphonoacetic acid: Contains the phosphonic acid group but lacks the ester and phenylmethyl groups.
Benzyl acetate: Similar ester structure but without the phosphonic acid group.
Uniqueness
Acetic acid, phosphono-, 1-(phenylmethyl) ester is unique due to the combination of acetic acid, phosphonic acid, and phenylmethyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
77530-34-8 |
|---|---|
Molecular Formula |
C9H11O5P |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl)phosphonic acid |
InChI |
InChI=1S/C9H11O5P/c10-9(7-15(11,12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChI Key |
UOUMHOPNKUNGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















